molecular formula C7H10N2O2 B597270 methyl 4-ethyl-1H-imidazole-5-carboxylate CAS No. 197574-43-9

methyl 4-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B597270
CAS No.: 197574-43-9
M. Wt: 154.169
InChI Key: VNGWRKLREBFVDD-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Scientific Research Applications

Methyl 4-ethyl-1H-imidazole-5-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-methyl-5-imidazolecarboxylate with ethylating agents under acidic or basic conditions to introduce the ethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and ethyl groups provides distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

methyl 5-ethyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWRKLREBFVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665089
Record name Methyl 5-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197574-43-9
Record name Methyl 5-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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